Neurotensin itself is a tridecapeptide originally isolated from the hypothalamus of rats. Neurotensin, Phe(11)- is classified as a neuropeptide and falls under the category of signaling molecules that interact with specific receptors in the nervous system. It is often synthesized for research purposes and therapeutic applications due to its potent biological effects, particularly in stimulating amylase secretion and modulating dopaminergic activity in the brain .
The synthesis of Neurotensin, Phe(11)- typically involves solid-phase peptide synthesis techniques. The general steps include:
Specific parameters such as temperature, pH, and reaction times are critical for achieving high purity and yield. For instance, the use of high-performance liquid chromatography (HPLC) is essential for purification post-synthesis .
Neurotensin, Phe(11)- has a distinct molecular structure characterized by its tridecapeptide backbone consisting of 13 amino acids. The substitution at position 11 with phenylalanine alters its conformation and potentially enhances its affinity for neurotensin receptors.
Key structural features include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized peptides .
Neurotensin, Phe(11)- can participate in various chemical reactions typical of peptides:
These reactions are fundamental for understanding how Neurotensin, Phe(11)- functions in biological systems and its potential therapeutic applications .
The mechanism of action of Neurotensin, Phe(11)- primarily involves binding to neurotensin receptors on target cells. Upon binding:
Research indicates that modifications like those seen in Neurotensin, Phe(11)- can enhance receptor selectivity and potency compared to native neurotensin .
Neurotensin, Phe(11)- exhibits several notable physical and chemical properties:
These properties are critical for its storage, handling, and application in laboratory settings .
Neurotensin, Phe(11)- has several scientific applications:
The ongoing research into its properties continues to reveal new insights into its potential uses in medicine and pharmacology .
Neurotensin (NT), a tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu), undergoes rapid degradation by brain peptidases, primarily at the Pro¹⁰-Tyr¹¹ bond. This cleavage site is targeted by a 70-75 kDa metallopeptidase isolated from rat brain synaptic membranes, which exhibits high affinity for NT (Km = 2.6 μM) [5]. Substitution of Tyr¹¹ with D-phenylalanine (D-Phe¹¹) or D-tyrosine (D-Tyr¹¹) confers remarkable resistance to enzymatic degradation. In vitro studies using rat brain synaptic membranes revealed that while native NT was degraded within minutes, [D-Phe¹¹]NT and [D-Tyr¹¹]NT retained >80% structural integrity after 60 minutes. In vivo, intracerebroventricular administration of [D-Phe¹¹]NT showed a 4-fold increase in metabolic half-life compared to native NT [1] [4]. The stereochemical inversion disrupts the substrate-enzyme interface, as evidenced by kinetic studies showing a 10-fold reduction in degradation velocity (Vmax) for D-amino acid-substituted analogues [5].
Table 1: Degradation Profiles of Neurotensin Analogues
Compound | Half-life (in vitro) | Vmax (nmol/min/mg) | Primary Cleavage Site Vulnerability |
---|---|---|---|
Native NT | <5 min | 8.2 ± 0.3 | Pro¹⁰-Tyr¹¹, Tyr¹¹-Ile¹² |
[D-Tyr¹¹]NT | 42 ± 3 min | 0.9 ± 0.1 | Resistant at Pro¹⁰-Tyr¹¹ |
[D-Phe¹¹]NT | 45 ± 4 min | 0.8 ± 0.1 | Resistant at Pro¹⁰-Tyr¹¹ |
[D-Phe¹¹,desLeu¹³]NT | 32 ± 2 min | 1.2 ± 0.2 | Partial resistance at Tyr¹¹-Ile¹² |
The aromatic residue at position 11 governs both binding and functional efficacy at neurotensin receptor 1 (NTS1). Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) studies of NT₁₀₋₁₃ (PYIL) bound to thermostabilized NTS1 revealed that Tyr¹¹ samples multiple χ1 rotameric states – primarily gauche+ (g+) and gauche– (g–) conformations [2] [7]. Molecular dynamics simulations confirmed that the g+ state predominates in crystal structures, but the g– state is essential for receptor activation. Substitution with constrained analogs like 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-OH-Tic) locked Tyr¹¹ in the g+ conformation. While P(7-OH-Tic)IL maintained NTS1 affinity (Ki = 15.8 μM, comparable to PYIL), it acted as a competitive antagonist (0% Gq activation at 100 μM), demonstrating that conformational flexibility at residue 11 is mandatory for agonist efficacy [7]. Phe¹¹ substitutions exhibit intermediate behavior: their hydrophobic side chain preserves NTS1 binding (IC₅₀ = 4.2 μM) but reduces signaling potency by 30% compared to Tyr¹¹-containing peptides due to the loss of the phenolic hydroxyl’s hydrogen-bonding capacity [9].
Table 2: Functional Consequences of Position 11 Modifications
Residue 11 | NTS1 Binding (IC₅₀, μM) | cAMP Inhibition (%) | β-Arrestin Recruitment | Rotameric Freedom |
---|---|---|---|---|
Tyr (Native) | 0.83 ± 0.1 | 100 ± 3 | ++++ | g+/g– equilibrium |
Phe | 4.5 ± 0.3 | 70 ± 5 | ++ | Partial restriction |
D-Phe | 5.8 ± 0.4 | 20 ± 3 | + | Sterically hindered |
7-OH-Tic | 15.8 ± 1.2 | 0 | – | Locked in g+ |
D-amino acid substitutions at position 11 significantly alter pharmacological profiles beyond enhancing stability. Behavioral studies in rodents demonstrated that [D-Phe¹¹]NT administered intracerebroventricularly (5 μg) induced prolonged hypothermia (–3.5°C for >90 min vs 30 min for native NT) and sustained analgesia in tail-flick tests, correlating with its metabolic stability [1] [4]. Crucially, [D-Phe¹¹]NT retained the dipsogenic effect (water intake 8.2 ± 0.7 mL/30 min) comparable to native NT (8.5 ± 0.6 mL/30 min), confirming preserved receptor engagement [4]. Surface-Enhanced Raman Spectroscopy (SERS) studies revealed that D-Phe¹¹ reorients the C-terminal domain (Ile¹²-Leu¹³) to enhance hydrophobic interactions with NTS1’s transmembrane pocket [9]. However, D-isomers exhibit reduced G-protein coupling: [D-Phe¹¹]NT showed 5-fold lower IP1 accumulation than native NT in Gq-signaling assays [7]. This contrasts with L-Phe¹¹ analogs, which maintain 70% signaling efficacy, indicating that stereoinversion at position 11 preferentially disrupts active-state receptor conformations while preserving binding.
Table 3: Pharmacological Comparison of Position 11 Analogues
Property | [D-Tyr¹¹]NT | [D-Phe¹¹]NT | [L-Phe¹¹]NT |
---|---|---|---|
Metabolic Stability | ++++ | ++++ | ++ |
NTS1 Affinity (Ki, nM) | 1.8 ± 0.2 | 2.1 ± 0.3 | 4.5 ± 0.4 |
In Vivo Hypothermia | Prolonged (>90 min) | Prolonged (>90 min) | Transient (25 min) |
Gq Activation (EC₅₀) | 85 ± 7 nM | 120 ± 10 nM | 210 ± 15 nM |
β-Arrestin Recruitment | Reduced (40% vs native) | Reduced (35% vs native) | Moderate (65% vs native) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: